molecular formula C17H14N4O2 B5523184 N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 124928-37-6

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No. B5523184
CAS RN: 124928-37-6
M. Wt: 306.32 g/mol
InChI Key: NYBNCWXFISJSRR-UHFFFAOYSA-N
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Description

“N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . This compound has been evaluated for biological activities as potential DNA gyrase inhibitors .


Synthesis Analysis

The synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A total of 19 novel analogs were designed, synthesized, and evaluated for biological activities .


Molecular Structure Analysis

The molecular structure of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” include the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .

Scientific Research Applications

Anti-Inflammatory Properties

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide has demonstrated anti-inflammatory potential. Its structural features make it an interesting candidate for inhibiting inflammatory pathways. Researchers have investigated its effects on various inflammatory markers and pathways, including COX-2 inhibition and cytokine modulation .

Anticancer Activity

Studies have explored the anticancer properties of this compound. It shows promise as a potential chemotherapeutic agent due to its ability to inhibit cancer cell growth and induce apoptosis. Researchers have investigated its impact on different cancer cell lines, including breast, lung, and colon cancer .

Antioxidant Effects

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing cellular damage. Researchers have evaluated its radical-scavenging capacity and its potential application in oxidative stress-related diseases .

Antibacterial and Antifungal Properties

The compound has been studied for its antibacterial and antifungal effects. Researchers have assessed its activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These findings highlight its potential as an antimicrobial agent .

Analgesic Potential

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide has been investigated for its analgesic properties. It may modulate pain pathways and provide relief from pain. Researchers have explored its effects in animal models and cell-based assays .

Antiviral Activity

Recent studies suggest that this compound exhibits antiviral effects. Researchers have evaluated its activity against specific viruses, including HIV. The compound’s structure may interfere with viral replication or entry mechanisms, making it a potential antiviral agent .

Future Directions

The future directions for “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” could involve further exploration of its potential as a DNA gyrase inhibitor, given its strong inhibitory activity against certain bacterial strains . Additionally, the development of novel strategies and wide applications of pyrazole scaffold could be a promising area of research .

properties

IUPAC Name

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBNCWXFISJSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350661
Record name ST50990192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124928-37-6
Record name ST50990192
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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